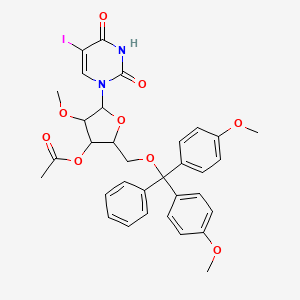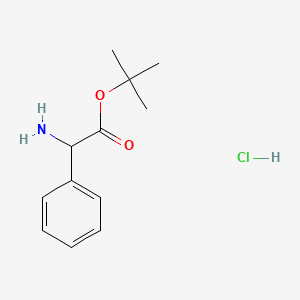
3-Deoxy-1,2-O-isopropylidene-5-O-toluoyl-b-L-ribofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deoxy-1,2-O-isopropylidene-5-O-toluoyl-b-L-ribofuranose: is a methylated form of ribose, a sugar that forms the backbone of polysaccharides and is modified with glycosylation . This compound is a purine nucleoside analog, which means it mimics the structure of purine nucleosides and has broad antitumor activity targeting indolent lymphoid malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-1,2-O-isopropylidene-5-O-toluoyl-b-L-ribofuranose involves several key steps. One method includes the deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-D-ribofuranoside by reductive displacement using hydride reagents. Subsequent total hydrolysis followed by acetylation leads to the formation of the compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is typically synthesized in high purity for research purposes. Custom synthesis services are available to produce this compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: 3-Deoxy-1,2-O-isopropylidene-5-O-toluoyl-b-L-ribofuranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 3-Deoxy-1,2-O-isopropylidene-5-O-toluoyl-b-L-ribofuranose is used as a building block for the synthesis of more complex molecules. It is also used in studies involving carbohydrate chemistry and nucleoside analogs .
Biology: In biology, this compound is used to study the structure and function of nucleosides and their analogs. It is also used in research involving glycosylation and polysaccharide formation .
Medicine: In medicine, this compound has shown potential as an antitumor agent. Its anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) .
Industry: In industry, this compound is used in the development of pharmaceuticals and other chemical products. It is also used in the production of high-purity reference standards for pharmaceutical testing .
Mechanism of Action
The mechanism of action of 3-Deoxy-1,2-O-isopropylidene-5-O-toluoyl-b-L-ribofuranose involves its role as a purine nucleoside analog. It mimics the structure of natural nucleosides and interferes with DNA synthesis. This interference leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells . The molecular targets and pathways involved include the inhibition of DNA polymerase and the activation of apoptotic pathways.
Comparison with Similar Compounds
3-Deoxy-1,2-O-isopropylidene-5-O-(p-toluoyl)-L-arabinofuranose: This compound is also a purine nucleoside analog with similar antitumor activity.
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose: This compound is another nucleoside analog used in similar research applications.
Uniqueness: 3-Deoxy-1,2-O-isopropylidene-5-O-toluoyl-b-L-ribofuranose is unique due to its specific structure and the presence of the toluoyl group, which enhances its antitumor activity. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C16H20O5 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxy-1-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C16H20O5/c1-9-6-4-5-7-10(9)13(17)14(18)11-8-12-15(19-11)21-16(2,3)20-12/h4-7,11-12,14-15,18H,8H2,1-3H3 |
InChI Key |
IEUQQRYRFFBWPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(C2CC3C(O2)OC(O3)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate](/img/structure/B12097217.png)




![3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine](/img/structure/B12097259.png)
![8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]-](/img/structure/B12097263.png)

![2,4,6,9,11-Pentaoxatricyclo[6.4.0.0(3.7)]dodecan-12-methanol, 5,5-dimethyl-10-phenyl-](/img/structure/B12097265.png)
![N-[9-[6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide](/img/structure/B12097270.png)

